![molecular formula C20H20F6N2O4 B1461780 2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate CAS No. 845866-75-3](/img/structure/B1461780.png)
2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate
Description
“2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate” is a chemical compound with the molecular formula C20H20F6N2O4 . It is related to the 2,7-Diazabicyclo[2.2.1]heptanes, which are interesting due to their presence in various biologically active products .
Synthesis Analysis
The synthesis of related compounds, such as 2,7-Diazabicyclo[2.2.1]heptanes, involves organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones . This process yields products in high yield and enantiomeric ratio (er). Further modification delivers products possessing natural product (NP) scaffolds including diazabicyclo[2.2.1]heptane .Molecular Structure Analysis
The molecular structure of this compound includes a diazabicyclo[2.2.1]heptane core, which is a bicyclic structure containing two nitrogen atoms . This core is substituted with a naphthalen-2-yl-methyl group and a ditrifluoroacetate group .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve the diazabicyclo[2.2.1]heptane core. For instance, the synthesis of related compounds involves an initial asymmetric Michael addition of a triketopiperazine, followed by manipulations involving ring-opening .Future Directions
properties
IUPAC Name |
2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.2C2HF3O2/c1-2-4-14-7-12(5-6-13(14)3-1)10-18-11-15-8-16(18)9-17-15;2*3-2(4,5)1(6)7/h1-7,15-17H,8-11H2;2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXBZAZXIGCXHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC4=CC=CC=C4C=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.